molecular formula C15H12BrNO2S B1272159 a-Tosyl-(4-bromobenzyl) isocyanide CAS No. 655254-61-8

a-Tosyl-(4-bromobenzyl) isocyanide

Cat. No.: B1272159
CAS No.: 655254-61-8
M. Wt: 350.2 g/mol
InChI Key: AMMDZRMHSZRYRW-UHFFFAOYSA-N
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Description

a-Tosyl-(4-bromobenzyl) isocyanide is a chemical compound with the molecular formula C15H12BrNO2S. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a tosyl group, a bromobenzyl group, and an isocyanide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Tosyl-(4-bromobenzyl) isocyanide typically involves the reaction of 4-bromobenzyl chloride with tosylmethyl isocyanide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

a-Tosyl-(4-bromobenzyl) isocyanide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

a-Tosyl-(4-bromobenzyl) isocyanide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of a-Tosyl-(4-bromobenzyl) isocyanide involves its interaction with various molecular targets and pathways. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify proteins, enzymes, and other cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tosylmethyl isocyanide (TOSMIC): Similar in structure but lacks the bromobenzyl group.

    Benzyl isocyanide: Lacks the tosyl and bromine substituents.

    4-Bromobenzyl isocyanide: Lacks the tosyl group.

Uniqueness

a-Tosyl-(4-bromobenzyl) isocyanide is unique due to the presence of both the tosyl and bromobenzyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMDZRMHSZRYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378067
Record name 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655254-61-8
Record name 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 53 but using {(4-bromophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 65) in place of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 52). Brown solid (3.1 g, 29%);
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